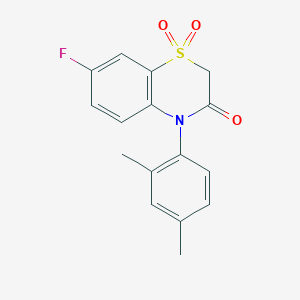

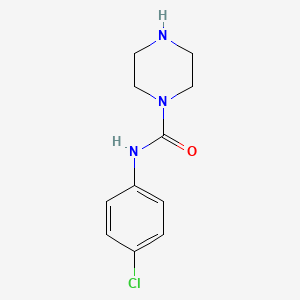

N-(4-chlorophenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

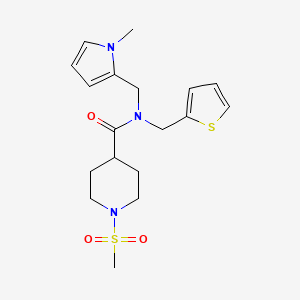

N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 . It is a solid substance and is typically stored in a dark, dry place at room temperature .

Molecular Structure Analysis

The InChI code for N-(4-chlorophenyl)piperazine-1-carboxamide is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

N-(4-chlorophenyl)piperazine-1-carboxamide is a solid substance . It is typically stored in a dark, dry place at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

“N-(4-chlorophenyl)piperazine-1-carboxamide” derivatives have been designed and synthesized for their potential anti-tubercular properties. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that these derivatives could be promising candidates for developing new anti-TB drugs, especially considering the urgent need for effective treatments against multi-drug resistant TB.

Antimicrobial Properties

Studies have also revealed that certain derivatives of “N-(4-chlorophenyl)piperazine-1-carboxamide” exhibit potent antimicrobial activity. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, and the fungal strain Candida albicans, showing good inhibition of microbial growth . This broad-spectrum antimicrobial activity highlights the potential of these compounds in treating diverse infectious diseases.

Pharmaceutical Intermediate

“N-(4-chlorophenyl)piperazine-1-carboxamide” serves as a pharmaceutical intermediate, particularly as a 5-HT-1 serotonin receptor agonist . This application is crucial in the development of drugs that target serotonin receptors, which are implicated in a variety of conditions including depression, anxiety, and migraine.

Drug Design and Discovery

The piperazine moiety of “N-(4-chlorophenyl)piperazine-1-carboxamide” is a valuable scaffold in medicinal chemistry. It serves as a framework for small molecule synthesis, drug design, and drug discovery . The versatility of this compound allows for the creation of numerous derivatives with potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies of “N-(4-chlorophenyl)piperazine-1-carboxamide” derivatives have provided insights into their interactions with biological targets. These studies are promising for the development of more potent antimicrobials and other drugs, as they help in understanding the molecular basis of drug action .

Antimicrobial Resistance (AMR) Research

The derivatives of “N-(4-chlorophenyl)piperazine-1-carboxamide” are being studied in the context of AMR. With the rapid increase in antimicrobial resistance, there is a pressing need for new drugs. These derivatives offer a pathway to novel drug candidates that can be synthesized from simple starting materials under mild reaction conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

N-(4-chlorophenyl)piperazine-1-carboxamide is a compound used in proteomics research A related compound has shown strong inhibitory effects on the parp-1 enzyme , suggesting that N-(4-chlorophenyl)piperazine-1-carboxamide might have similar targets.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets, such as the PARP-1 enzyme, to inhibit their activity .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways involving its targets, such as the PARP-1 enzyme .

Result of Action

If it acts similarly to related compounds, it may inhibit the activity of its targets, such as the PARP-1 enzyme , leading to downstream effects on the cells and molecules that depend on the activity of these targets.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMZGGVOBLEPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)